![molecular formula C8H9FN2O4S B563633 顺式 5-氟-1-[2-(羟甲基)-1,3-氧杂硫烷-5-基]-2,4(1H,3H)-嘧啶二酮-13C,15N2 CAS No. 1217728-33-0](/img/structure/B563633.png)

顺式 5-氟-1-[2-(羟甲基)-1,3-氧杂硫烷-5-基]-2,4(1H,3H)-嘧啶二酮-13C,15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

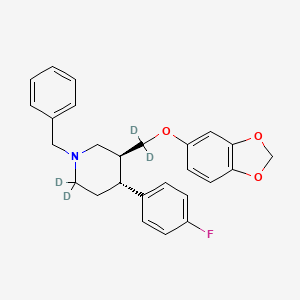

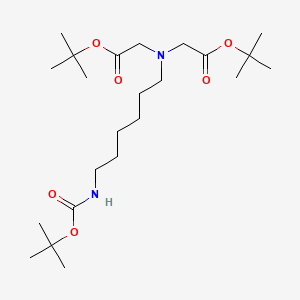

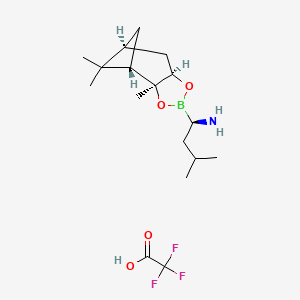

“Cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2” is a compound with the molecular formula C8H9FN2O4S . It is an antiviral nucleoside analog and also an impurity found in emtricitabine . The compound is also related to Lamivudine .

Molecular Structure Analysis

The compound has a molecular weight of 251.21 g/mol . The IUPAC name is 5-fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione . The InChI and SMILES strings provide more detailed structural information .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.21 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound is sparingly soluble in DMSO and slightly soluble in methanol . It has a melting point of 192-194°C .科学研究应用

结构分析和对映性质

抗病毒剂的绝对构型

顺式 5-氟-1-[2-(羟甲基)-1,3-氧杂硫烷-5-基]-2,4(1H,3H)-嘧啶二酮-13C,15N2 (FTC) 的绝对构型是通过 X 射线晶体学分析确定的,突出显示 L-异构体是最活跃的对映异构体。该研究详细阐述了分子的结构和构象,这对于理解该化合物的抗病毒机制至关重要 (Van Roey 等人,1993)。

抗病毒机制

HIV-1 逆转录酶抑制

该化合物的两种对映异构体,特别是 (-) 对映异构体,对内源性逆转录酶反应中全长负链 DNA 的产生表现出有效的抑制作用,这是 HIV-1 复制过程中的一个重要步骤 (Wilson 等人,1993)。

抗乙型肝炎病毒活性

该化合物的 (-) 对映异构体对乙型肝炎病毒 (HBV) 表现出有效的抗病毒活性,细胞毒性最小,表明其作为 HBV 感染治疗剂的潜力。该研究强调了合成代谢对 5'-三磷酸的抗病毒活性至关重要 (Furman 等人,1992)。

代谢研究

人尿液代谢物的鉴定

使用先进的光谱方法鉴定了该化合物在人尿液中的代谢物,有助于了解该药物的代谢和排泄特征,这对其药代动力学至关重要 (Shockcor 等人,1996)。

药理学研究

体内抗病毒活性和药代动力学

在包括土拨鼠和小鼠在内的各种动物模型中的研究证明了该化合物的药代动力学、生物利用度和有效的抗 HBV 活性。这些研究对于推进该化合物的临床前开发以及了解其治疗潜力和安全性至关重要 (Cullen 等人,1997; Frick 等人,1994)。

合成和分析研究

拉米夫定及其类似物的合成

已经探索了拉米夫定(一种密切相关的化合物)及其类似物的合成方法,提供了对化学性质和进一步修饰以增强治疗效果的潜力的见解 (Roy 等人,2009; Khan 等人,1999)。

作用机制

Target of Action

The compound, also known as “5-Fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione”, is an antiviral nucleoside analog . It primarily targets the human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

The compound acts as a potent inhibitor of HIV-1 It interacts with the virus and inhibits its replication, thereby preventing the spread of the virus within the host

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of HIV-1 . By inhibiting these pathways, it disrupts the life cycle of the virus and prevents it from infecting new cells.

Pharmacokinetics

It is known to be sparingly soluble in dmso and slightly soluble in methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . This leads to a decrease in viral load within the host, slowing the progression of the disease and reducing the risk of transmission.

生化分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is activated via 2′-deoxycytidine kinase-mediated phosphorylation . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

The compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.

Molecular Mechanism

The molecular mechanism of action of the compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits viral reverse transcriptase in a dCTP-competitive manner .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

属性

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-WHTUVWIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675906 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-33-0 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)